(+)-epsilon-Viniferin

説明

Contextualization within the Stilbenoid Family

(+)-epsilon-Viniferin is a member of the stilbenoid family, a class of naturally occurring phenolic compounds. cloud-clone.com Stilbenoids are produced by plants in response to stressors like pathogenic infections or UV radiation. biosynth.commdpi.com These compounds are characterized by a core stilbene (B7821643) structure, and variations such as glycosylation, methoxylation, or oligomerization give rise to a diverse array of molecules, including the well-known resveratrol (B1683913). nih.govresearchgate.net

Different forms of viniferin (B1239022) exist, such as alpha-, beta-, delta-, gamma-, and epsilon-viniferin (B1682455). mdpi.com (+)-epsilon-Viniferin is specifically a dehydrodimer of resveratrol, formed through an oxidative cyclization process. researchgate.net It is considered a major intermediate for the biosynthesis of more complex stilbenoid oligomers. monash.edu Found in various plant species, it is particularly abundant in grapevines (Vitis vinifera). biosynth.comthegoodscentscompany.comnih.gov

Significance as a Resveratrol Dimer in Phytochemistry and Biomedicine

As a dimer of resveratrol, (+)-epsilon-viniferin holds considerable interest in both phytochemistry and biomedicine. cloud-clone.comnih.gov In plants, it functions as a phytoalexin, contributing to the plant's defense mechanisms. biosynth.com Its presence in grapevines and subsequently in red wine has made it a subject of dietary and health research. nih.govresearchgate.net

In the biomedical field, research has revealed that (+)-epsilon-viniferin exhibits a range of biological activities, often surpassing those of its monomer, resveratrol. researchgate.net These properties include potent antioxidant and anti-inflammatory effects. nih.govmdpi.com The molecule's ability to scavenge free radicals and modulate inflammatory pathways is a key area of investigation. biosynth.com

Overview of Current and Emerging Research Focus Areas

The scientific community is actively exploring the therapeutic potential of (+)-epsilon-viniferin across several domains. Current research is heavily focused on its antioxidant and anti-inflammatory properties, which are linked to the prevention and management of chronic diseases associated with oxidative stress. nih.govresearchgate.net

Emerging areas of research include its potential applications in:

Neuroprotection: Studies are investigating its effects in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease. biosynth.comnih.govmdpi.com

Cardiovascular Health: Its potential to improve endothelial function and offer cardioprotective benefits is under investigation. researchgate.netsmolecule.com

Metabolic Disorders: Research suggests it may play a role in managing obesity and related conditions like type 2 diabetes and fatty liver disease by reducing fat accumulation. mdpi.comnih.gov

Antimicrobial and Antiviral Activity: Studies have shown its potential against various pathogens, including bacteria and viruses. mdpi.comfrontiersin.org

Oncology: Its anti-proliferative and apoptotic effects on cancer cells are being explored. mdpi.comresearchgate.net

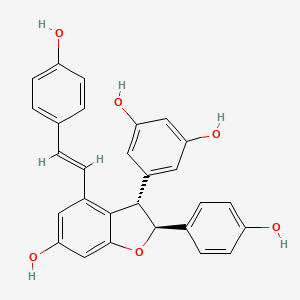

Structure

3D Structure

特性

IUPAC Name |

5-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22O6/c29-20-7-2-16(3-8-20)1-4-18-11-24(33)15-25-26(18)27(19-12-22(31)14-23(32)13-19)28(34-25)17-5-9-21(30)10-6-17/h1-15,27-33H/b4-1+/t27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWLMRXWKZGLFI-BQYFGGCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=C3[C@@H]([C@H](OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129170-22-5 | |

| Record name | trans-epsilon-Viniferin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129170225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 129170-22-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .EPSILON.-VINIFERIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AF07924BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biosynthesis

Distribution in Plant Species

(+)-epsilon-Viniferin has been identified in a range of botanical families. Its presence is particularly well-documented in the Vitaceae family, but it also occurs in other plant groups. researchgate.netnih.gov

The primary and most studied sources of (+)-epsilon-viniferin are grapevines. nih.gov It is found in various parts of the plant, including the roots, leaves, stems, and berries, with the woody parts being considered a major natural reservoir. nih.gov

Vitis vinifera : Commonly known as the European grapevine, this species is a well-established source of ε-viniferin, which is found in the vine itself and subsequently in wine. biosynth.comwikipedia.org

Vitis amurensis : This Asian grape species, particularly its canes, has been shown to contain ε-viniferin. researchgate.net

Vitis coignetiae : Also known as the crimson glory vine, this Oriental medicinal plant is another documented source of the compound. wikipedia.org

Vitis labruscana : Cell cultures derived from this North American grape species, specifically the 'Campbell Early' cultivar, have been shown to produce ε-viniferin. mdpi.com

Table 1: Occurrence of (+)-epsilon-Viniferin in Vitis Species

| Species | Common Name | Part(s) Where Found |

| Vitis vinifera | European Grapevine | Vine, woody parts, wine |

| Vitis amurensis | Amur Grape | Canes |

| Vitis coignetiae | Crimson Glory Vine | Not specified |

| Vitis labruscana | Fox Grape | Cell Cultures |

Beyond the Vitis genus, (+)-epsilon-viniferin has been isolated from several other plants.

Carex species : Various species within this genus of sedges are known to produce ε-viniferin. nih.gov

Gnetum gnemon : Stilbene (B7821643) derivatives, including (-)-epsilon-viniferin, have been identified in this plant, commonly known as melinjo. researchgate.net

Other Sources : The compound has also been found in plants from the genera Caragana, Hopea, and Paeonia. nih.gov It has been isolated from the stem bark of Dryobalanops aromatica and both the wood and bark of Cotylelobium melanoxylon. mdpi.comwikipedia.org

Table 2: Occurrence of (+)-epsilon-Viniferin in Other Botanical Sources

| Genus/Species | Family | Part(s) Where Found |

| Carex spp. | Cyperaceae | Not specified |

| Gnetum gnemon | Gnetaceae | Not specified |

| Dryobalanops aromatica | Dipterocarpaceae | Stem Bark |

| Cotylelobium melanoxylon | Dipterocarpaceae | Wood and Bark |

| Caragana spp. | Fabaceae | Not specified |

| Hopea spp. | Dipterocarpaceae | Not specified |

| Paeonia spp. | Paeoniaceae | Not specified |

Biogenetic Pathways

The formation of (+)-epsilon-viniferin in plants is a result of the oligomerization of its monomeric precursor, resveratrol (B1683913).

(+)-epsilon-Viniferin is biosynthesized through the oxidative cyclization of two resveratrol molecules. researchgate.net This process is believed to proceed through the formation of phenoxyl radical intermediates. mdpi.com The dimerization occurs via the coupling of these oxidatively generated radicals. mdpi.com Specifically, the formation of ε-viniferin involves an 8–10′ coupling between the two resveratrol units. mdpi.com

The oligomerization of resveratrol in nature is an enzymatically driven process. researchgate.net Peroxidases are key enzymes in this pathway. Studies have demonstrated that enzymes such as horseradish peroxidase (HRP) can catalyze the biotransformation of resveratrol to form various stilbene oligomers, including dimers like ε-viniferin. researchgate.net This enzymatic reaction mimics the natural biosynthetic process that occurs within plant tissues.

Isolation, Purification, and Synthetic Methodologies

Extraction Techniques from Natural Sources

The primary natural source for (+)-epsilon-viniferin is the woody parts of Vitis vinifera (grapevine), such as canes and stems, which are often by-products of the winemaking industry. nih.govmetu.edu.tr The extraction process is a critical first step in isolating the compound from this complex plant matrix.

Conventional solid-liquid extraction using organic solvents is a foundational technique for obtaining (+)-epsilon-viniferin. researchgate.net The choice of solvent is crucial and depends on the polarity of the target compound. Solvents like ethanol (B145695), methanol (B129727), and acetone (B3395972) are commonly employed due to their effectiveness in dissolving stilbenoids. researchgate.netgoogle.comchemfaces.comnih.gov

Research has shown that mixtures of these solvents with water can enhance extraction efficiency. For instance, studies on grape canes have explored various ethanol-water ratios to optimize the yield of both ε-viniferin and its monomer, resveratrol (B1683913). One study determined that an ethanol concentration of 68% in water at 83.6°C resulted in the maximal extraction of trans-ε-viniferin. researchgate.net Another study suggested that using low-cost, non-toxic aqueous alcoholic solvent systems, such as ethanol:water mixtures, can quantitatively extract these compounds from grape cane residue. metu.edu.tr Acetone has also been identified as a highly effective solvent, sometimes yielding better results than ethanol. google.com

The extraction process often involves maceration, where the plant material is soaked in the solvent for an extended period, which can range from hours to days. nih.govgoogle.com Following extraction, the crude extract, which contains a mixture of compounds, is typically concentrated by evaporating the solvent. google.com This extract then undergoes further purification steps.

Table 1: Comparison of Conventional Solvents for (+)-epsilon-Viniferin Extraction

| Solvent System | Source Material | Key Findings | Reference |

|---|---|---|---|

| Ethanol:Water (68:32, v/v) | Grape Canes | Optimal for maximal extraction of trans-ε-viniferin at 83.6°C. | researchgate.net |

| Ethanol:Water mixtures | Grape Cane Residue | Allows for quantitative extraction using low-cost, non-toxic systems. | metu.edu.tr |

| Ethanol | Dry Vine Stems | Effective for extraction, with a subsequent purification step using a water-ethanol mixture. | google.com |

| Acetone | Dry Vine Stems | Gives very good extraction results, noted as being a preferred solvent. | google.com |

| Methanol | Vatica pauciflora wood | Used in Soxhlet apparatus for extraction, followed by chromatographic purification. | researchgate.net |

This table is interactive and allows for sorting and filtering of the data.

To improve upon traditional methods, several advanced extraction technologies have been developed. These techniques aim to reduce extraction time, decrease solvent consumption, and increase the yield and purity of the target compounds, often aligning with the principles of green chemistry. nih.gov

Microwave-Assisted Solvent Extraction (MASE) utilizes microwave energy to heat the solvents and the plant matrix, which accelerates the release of target compounds. sairem.com This method significantly reduces extraction time and solvent volume compared to conventional techniques. nih.govfrontiersin.org

A study focused on valorizing vineyard pruning wood found that MASE was highly effective for extracting (E)-ε-viniferin. The optimal conditions were determined to be a single 5-minute cycle of microwave heating at 80°C using 100% ethanol as the solvent. frontiersin.org This highlights the efficiency of MASE in rapidly extracting stilbenoids from grape cane waste. frontiersin.orgresearchgate.net The selective heating of the plant cells by microwaves causes them to rupture, releasing the desired compounds directly into the solvent. sairem.com

Accelerated Solvent Extraction (ASE), also known as Pressurized Solvent Extraction (PSE), employs elevated temperatures and pressures with conventional solvents. nih.gov These conditions increase the solubility and diffusion rate of the analytes while decreasing the viscosity of the solvent, leading to a more efficient and rapid extraction process.

A novel approach termed automated accelerated salting-out assisted solvent extraction (A-ASASE) has been developed, combining ASE with a salting-out liquid-liquid extraction. This method successfully extracted ε-viniferin from grapevine branches using an eco-friendly ethanol-water mixture (70:30, v/v) at 60°C. nih.gov The highest yield for E-ε-viniferin was reported as 3.27 ± 0.72 g kg⁻¹ dry weight, demonstrating the effectiveness of this integrated and automated technique. nih.gov

Ultrasonic-Assisted Extraction (UAE) uses the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates microjets that disrupt the cell walls, enhancing the mass transfer of compounds into the solvent.

This technique has been notably successful when combined with Natural Deep Eutectic Solvents (NADES), which are considered green alternatives to traditional organic solvents. researchgate.net NADES are mixtures of natural compounds, such as choline (B1196258) chloride, with hydrogen bond donors like sugars or organic acids. For the extraction of ε-viniferin from grapevine canes, a NADES system composed of choline chloride and 1,2-propanediol was found to be highly effective. researchgate.netmdpi.com

One study optimized the ultrasonic-assisted NADES extraction and found that using an ultrasonic homogenizer for just 4.5 minutes yielded 3.01 ± 0.13 mg/g DW of ε-viniferin. mdpi.com This was significantly higher than the yields from using an ultrasonic bath or simple stirring. mdpi.com The use of NADES in combination with ultrasound not only improves extraction efficiency but also enhances the stability of the extracted stilbenoids. researchgate.net

Soxhlet extraction is a classic and exhaustive extraction method that uses a continuous reflux of a solvent to extract compounds from a solid material. nih.gov While effective, it is often time-consuming and requires large volumes of solvent compared to more modern techniques.

In the context of ε-viniferin, Soxhlet extraction has been used to obtain extracts from winery by-products. nih.govresearchgate.net One study compared it with maceration and monitored the stability of the extracted stilbenes. nih.gov Another study utilized Soxhlet extraction with methanol to extract compounds from the wood of Vatica pauciflora, from which ε-viniferin was subsequently purified. researchgate.net Although it is a well-established method, the high temperature and prolonged extraction time can sometimes lead to the degradation of thermally sensitive compounds. nih.gov

Table 2: Overview of Advanced Extraction Methodologies for (+)-epsilon-Viniferin

| Extraction Technology | Key Parameters | Yield/Efficiency | Source Material | Reference |

|---|---|---|---|---|

| Microwave-Assisted Solvent Extraction (MASE) | 100% Ethanol, 80°C, 5 min | High yields, scalable | Grapevine Pruning Residues | frontiersin.org |

| Accelerated Solvent Extraction (ASE) | Ethanol-Water (70:30, v/v), 60°C, 3 cycles | 3.27 ± 0.72 g/kg DW | Vitis vinifera Branches | nih.gov |

| Ultrasonic-Assisted Extraction (UAE) with NADES | Choline chloride/1,2-propanediol, 4.5 min | 3.01 ± 0.13 mg/g DW | Grapevine Canes | mdpi.com |

| Soxhlet Extraction | Methanol | Effective for initial extraction before purification | Vatica pauciflora Wood | researchgate.net |

This table is interactive and allows for sorting and filtering of the data.

Advanced Extraction Technologies

Chromatographic Purification Strategies

Purification of (+)-epsilon-Viniferin from complex plant extracts is a multi-step process that relies on a combination of chromatographic techniques to separate it from other related stilbenoids and plant metabolites.

Liquid/liquid extraction (LLE) serves as a crucial initial step to fractionate crude plant extracts, concentrating ε-viniferin into a specific phase based on its polarity. This process effectively separates ε-viniferin from more or less polar compounds. For instance, an extract from grapevine shoots can be dissolved in a water-acetone or water-ethanol mixture and then partitioned with ethyl acetate (B1210297). google.com In this system, the aqueous phase retains the majority of the ε-viniferin (over 70-79%), while the less polar resveratrol partitions into the ethyl acetate phase. google.com Another common approach involves suspending a crude extract in water and performing repeated extractions with ethyl acetate. frontiersin.org The resulting organic phases, enriched with the target compound, are then combined for further purification. frontiersin.org Similarly, when processing ethanol extracts from Vitis vinifera roots, successive partitioning with n-hexane, ethyl acetate, and n-butanol has been employed, with the ethyl acetate-soluble fraction containing the desired ε-viniferin. nih.gov

| Extraction Method | Initial Solvent | Extraction Solvent | Phase Containing ε-Viniferin | Source |

| Liquid-Liquid Separation | Acetone-Water (2:98) | Ethyl Acetate | Aqueous Phase (>79%) | google.com |

| Liquid-Liquid Separation | Ethanol-Water (2:98) | Ethyl Acetate | Aqueous Phase (>70%) | google.com |

| Liquid-Liquid Extraction | Water | Ethyl Acetate | Organic (Ethyl Acetate) Phase | frontiersin.org |

| Successive Partitioning | Water (from suspended ethanol extract) | n-Hexane, Ethyl Acetate, n-Butanol | Ethyl Acetate Fraction | nih.gov |

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique essential for obtaining highly pure ε-viniferin, especially for isolating specific stereoisomers. Research has successfully utilized preparative HPLC, often in conjunction with chiral HPLC, to isolate and purify individual E-ε-viniferin enantiomers from various grapevine cane cultivars. nih.gov This method is also applied as a final purification step for ε-viniferin derived from crude extracts of species like Vitis pentagona to achieve high purity (>95%). semanticscholar.org Furthermore, preparative HPLC is instrumental in isolating resveratrol dimers, including ε-viniferin, that are synthesized via oxidative coupling reactions. mdpi.com It is frequently used to refine fractions that have already been enriched by other chromatographic methods, such as centrifugal partition chromatography. researchgate.net

Countercurrent Chromatography (CCC) is a support-free liquid-liquid partition chromatography technique that is highly effective for separating complex natural product mixtures. Various CCC methods have been successfully applied to purify ε-viniferin. High-Speed Counter-Current Chromatography (HSCCC) using a quaternary solvent system of chloroform–methanol–n-butanol–water (4:3:0.05:2, v/v) has yielded ε-viniferin with 94.37% purity from crude samples of Vitis vinifera roots. researchgate.net Another study employed a two-phase solvent system of n-hexane/ethyl acetate/methanol/water (2:5:4:5, v/v/v/v) to obtain trans-ε-viniferin at 93.2% purity from wine grape stems in a single step. researchgate.net

High-Performance Countercurrent Chromatography (HPCCC) has also been used with great success. One method utilized a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (4:8:4:10, v/v) in reversed-phase mode to purify ε-viniferin from a pre-fractionated ethyl acetate extract. nih.gov A sophisticated two-step HPCCC process has been developed for isolating both ε-viniferin and resveratrol. mdpi.com The initial separation used a solvent system of n-hexane/ethyl acetate/methanol/water (1.0/2.0/1.0/2.0; v/v/v/v), followed by a second separation of the enriched fraction with a (1.0/1.5/1.0/1.5; v/v/v/v) system, ultimately yielding ε-viniferin with 94% purity. mdpi.com

| Technique | Solvent System (v/v/v/v) | Source Material | Purity Achieved | Source |

| HSCCC | Chloroform–Methanol–n-Butanol–Water (4:3:0.05:2) | Vitis vinifera Roots | 94.37% | researchgate.net |

| CCC | n-Hexane/Ethyl Acetate/Methanol/Water (2:5:4:5) | Wine Grape Stems | 93.2% | researchgate.net |

| HPCCC | n-Hexane-Ethyl Acetate-Methanol-Water (4:8:4:10) | Vitis vinifera Roots | Not specified | nih.gov |

| Two-Step HPCCC | Step 1: n-Hexane/Ethyl Acetate/Methanol/Water (1:2:1:2) | Grapevine Cane Extract | 94% | mdpi.com |

| Step 2: n-Hexane/Ethyl Acetate/Methanol/Water (1:1.5:1:1.5) | mdpi.com |

Flash chromatography is a rapid and efficient purification technique widely used for the fractionation of ε-viniferin from crude extracts. nih.gov The method typically employs a silica (B1680970) gel stationary phase with a gradient elution system. One documented approach uses a gradient of 0–20% acetone in methylene (B1212753) chloride to purify crude residues from synthetic reactions. frontiersin.org Another common system involves a gradient of n-hexane and ethyl acetate. frontiersin.org This can be applied directly to a crude extract or used as a secondary purification step following an initial liquid/liquid extraction to further refine the ε-viniferin-containing fraction. frontiersin.org

| Stationary Phase | Mobile Phase / Elution System | Application | Source |

| Silica Gel | 0–20% Acetone in Methylene Chloride (gradient) | Purification of synthetic product | frontiersin.org |

| Silica Gel | n-Hexane and Ethyl Acetate (gradient) | Purification of crude plant extract | frontiersin.org |

| Silica Gel | Not specified | General product purification | nih.gov |

Chemical Synthesis Approaches

Chemical synthesis provides a direct route to obtaining ε-viniferin, offering an alternative to extraction from natural sources and enabling the production of specific isomers.

The primary synthetic route to ε-viniferin is through the oxidative coupling of its monomer, resveratrol. This biomimetic approach mimics the natural formation of the dimer. Various reagents can catalyze this transformation. A regioselective synthesis has been achieved using silver(I) acetate (AgOAc) in dry methanol at 50°C, which yields the racemic (E)-dehydrodimer of resveratrol in high yield after purification on a short silica gel column. nih.gov A similar method employs silver acetate in ethanol at 40°C. mdpi.com

A novel and effective method involves the use of ruthenium (III) chloride hydrate (B1144303) (RuCl₃·H₂O) as a catalyst. frontiersin.orgnih.gov Treating trans-resveratrol with RuCl₃·H₂O in a methanol/water (10:1) mixture at temperatures between 0°C and 35°C results in the formation of (±)-ε-viniferin as the major product. frontiersin.orgnih.gov In addition to chemical catalysts, enzymatic methods have been explored. Laccase enzymes are known to catalyze the dimerization of resveratrol under mild, aqueous conditions, representing an environmentally friendly synthetic route. evitachem.com

| Catalyst / Reagent | Solvent | Temperature | Outcome | Source |

| Silver(I) Acetate (AgOAc) | Dry Methanol | 50°C | High yield of racemic (E)-dehydrodimer | nih.gov |

| Silver Acetate (AgOAc) | Ethanol | 40°C | Synthesis of resveratrol dimers | mdpi.com |

| Ruthenium (III) Chloride Hydrate (RuCl₃·H₂O) | Methanol/Water (10:1) | 0°C to 35°C | (±)-ε-Viniferin as major product | frontiersin.orgnih.gov |

| Laccase Enzymes | Aqueous Medium | Room Temperature | Environmentally friendly dimerization | evitachem.com |

Ruthenium Chloride-Induced Cyclization

A notable synthetic route to (±)-ε-viniferin involves the oxidative cyclization of trans-resveratrol induced by ruthenium (III) chloride hydrate (RuCl₃·H₂O). nih.govfrontiersin.org This method presents an effective approach for producing (±)-ε-viniferin as the major product, alongside (±)-(E)-ω-viniferin as a minor product. nih.govfrontiersin.org The reaction is typically carried out by treating trans-resveratrol with RuCl₃·H₂O in a methanol/water solvent system. nih.govfrontiersin.org This process has been highlighted as an economical and high-yield method suitable for large-scale synthesis, overcoming the limitations of previous methods that were either low-yielding or required multiple steps. nih.govfrontiersin.org

The reaction proceeds by treating resveratrol with ruthenium (III) chloride in a methanol/water mixture (10:1) with the temperature controlled from 0°C to 35°C for approximately 3 hours. frontiersin.orgresearchgate.net Following the reaction, simple column chromatography is used to separate the viniferin-enriched fractions from unreacted resveratrol. nih.govfrontiersin.org For further purification, the crude fractions can be acetylated to yield pure penta-acetate viniferins, which are then hydrolyzed to obtain pure (±)-ε-viniferin. nih.govfrontiersin.org While the precise role of ruthenium (III) chloride hydrate in forming the 2,3-dihydrobenzofuran (B1216630) unit is not fully elucidated, the reagent is well-known for its catalytic role in oxidation reactions. nih.govfrontiersin.org

| Reaction Parameter | Condition | Source |

| Precursor | trans-Resveratrol | nih.govfrontiersin.org |

| Reagent | Ruthenium (III) chloride hydrate (RuCl₃·H₂O) | nih.govfrontiersin.org |

| Solvent | Methanol/Water (10:1) | nih.govfrontiersin.org |

| Temperature | 0°C to 35°C | frontiersin.orgresearchgate.net |

| Reaction Time | 3 hours | frontiersin.orgresearchgate.net |

| Major Product | (±)-ε-Viniferin | nih.govfrontiersin.org |

| Minor Product | (±)-(E)-ω-Viniferin | nih.govfrontiersin.org |

Biotransformation Methods (e.g., Microbial Fermentation)

Biotransformation represents an alternative, environmentally friendly pathway for producing ε-viniferin and its derivatives. evitachem.comsmolecule.com These methods often utilize enzymes to catalyze the oxidative coupling of resveratrol under mild conditions, such as in an aqueous medium at room temperature. evitachem.com

Enzymes like laccases and peroxidases are commonly employed. evitachem.comresearchgate.net For instance, horseradish peroxidase, in the presence of hydrogen peroxide, can be used to transform trans-resveratrol. researchgate.netsci-hub.se While this specific reaction can yield trans-δ-viniferin as a major product, the biotransformation of a mixture containing both trans-resveratrol and (-)-ε-viniferin has been shown to produce novel resveratrol trimers. researchgate.net The use of microbial fermentation with specific strains of bacteria or fungi has also been explored for the production of (+)-ε-viniferin from resveratrol. smolecule.com These enzymatic and microbial methods are considered advantageous due to their low energy requirements and environmental friendliness. evitachem.com

Derivatization and Analog Synthesis

The modification of the (+)-epsilon-viniferin structure through derivatization allows for the exploration of structure-activity relationships.

O-Methylation and Halogenation

The synthesis of derivatives of viniferins through O-methylation and halogenation has been reported to generate compounds with modified properties. researchgate.netresearchgate.net While extensive research has detailed these modifications on the isomeric trans-δ-viniferin scaffold, specific examples exist for ε-viniferin as well. researchgate.netdntb.gov.ua One documented derivatization of (±)-ε-viniferin is penta-methylation. nih.gov This reaction is carried out using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in acetone at 65°C for 6 hours, resulting in a methylated derivative. researchgate.net

Studies on the related trans-δ-viniferin have shown that modifying the O-methylation pattern and introducing halogen atoms at specific positions can significantly influence the biological activity of the resulting compounds. researchgate.netdntb.gov.ua These findings suggest that similar modifications to the ε-viniferin scaffold could be a viable strategy for generating novel analogs. researchgate.netresearchgate.net The methoxylation of resveratrol, the precursor to viniferins, is known to improve stability and cellular uptake by increasing lipophilicity. mdpi.com

Isomerization (e.g., (Z)-epsilon-Viniferin)

(+)-epsilon-Viniferin, also known as trans-ε-viniferin, can be converted to its cis-isomer, (Z)-ε-viniferin. evitachem.commdpi.com This isomerization is typically induced by exposing trans-ε-viniferin to ultraviolet (UV) irradiation. researchgate.netmdpi.com The process leads to a rapid transformation from the trans- to the cis-configuration at the stilbene (B7821643) double bond. researchgate.netmdpi.com

The compound (-)-cis-epsilon-viniferin is a stilbenoid that results from the cyclodimerisation of cis-resveratrol. evitachem.com The presence of two stereochemical centers in the ε-viniferin molecule, specifically at positions 7a and 8a on the dihydrobenzofuran ring, gives rise to four possible stereoisomers: (±)-trans-ε-viniferin and (±)-cis-ε-viniferin. researchgate.netmdpi.com

Analytical Characterization and Quantification Techniques

Spectroscopic Methods (e.g., Nuclear Magnetic Resonance - NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of (+)-epsilon-viniferin. Both ¹H and ¹³C NMR are employed to confirm the identity of the isolated compound by comparing the obtained spectral data with published values. frontiersin.orgmdpi.com

For instance, in a study involving the isolation of (E)-ε-viniferin from grapevine pruning wood, the ¹H-NMR data of the purified compound were found to be in agreement with previously published data. frontiersin.org Another study synthesized (±)-ε-viniferin and its penta-acetate derivative, and their structures were confirmed using ¹H NMR spectroscopy. frontiersin.org The stereochemical configuration of related viniferin (B1239022) compounds, such as α-viniferin, has been determined using 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which reveal the spatial proximity of protons. nih.gov

Table 1: Representative ¹H NMR Data for an ε-Viniferin Derivative

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 7.3 | d | 8.8 | 2 H | Aromatic |

| 7.18 | d | 8.4 | 2 H | Aromatic |

| 7.1 | d | 8.4 | 2 H | Aromatic |

| 6.99 | d | 8.4 | 2 H | Aromatic |

| 6.94 | s | 1 H | Aromatic | |

| 6.9 | s | 1 H | Aromatic | |

| 6.89 | d | 16.8 | 1 H | Vinylic |

| 6.85 | s | 2 H | Aromatic | |

| 6.64 | s | 1 H | Aromatic | |

| 6.55 | d | 16.0 | 1 H | Vinylic |

| 5.6 | d | 6.8 | 1 H | Methine |

| 4.6 | d | 6.4 | 1 H | Methine |

| 2.33 | s | 3 H | Acetate (B1210297) | |

| 2.29 | s | 3 H | Acetate | |

| 2.26 | bs | 9 H | Acetate | |

| Data adapted from a study on (±)-ε-viniferin penta-acetate. frontiersin.org |

Chromatographic Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of (+)-epsilon-viniferin from complex mixtures.

Ultra-High Performance Liquid Chromatography with UV/Diode Array Detection (UHPLC-UV/DAD)

UHPLC-UV/DAD is a widely used method for the rapid quantification of (+)-epsilon-viniferin. frontiersin.orgresearchgate.net This technique offers high resolution and sensitivity. A developed UHPLC-UV/DAD method was successfully used to quantify (E)-resveratrol and (E)-ε-viniferin in extracts from vineyard pruning wood. nih.gov The purity of isolated (E)-ε-viniferin has been confirmed to be greater than 98% using this method. frontiersin.orgnih.gov For quantification, specific wavelengths are used for detection, such as 324 nm for trans-ε-viniferin. mdpi.com Calibration curves are generated using standards of known concentrations to ensure accurate quantification. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS, ESI-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with Electrospray Ionization (ESI), is a highly sensitive and specific technique for the identification and characterization of (+)-epsilon-viniferin. nih.govtubitak.gov.tr LC-MS/MS provides detailed structural information through fragmentation patterns. nih.gov ESI can be operated in both positive and negative ion modes to identify a wide range of compounds. nih.gov The molecular mass and fragmentation data obtained from LC-MS/MS are compared with literature and mass libraries for confident identification. nih.gov High-resolution mass spectrometry, such as LC-ESI-QTOF (Quadrupole Time-of-Flight), provides highly accurate mass measurements, further aiding in the confirmation of the elemental composition of the molecule. massbank.eu

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Analysis

Since (+)-epsilon-viniferin is a chiral molecule, distinguishing between its enantiomers, (+)- and (-)-epsilon-viniferin, is crucial as they can exhibit different biological activities. nih.govresearchgate.net Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for the separation and analysis of these enantiomers. nih.govmdpi.com

Studies have utilized chiral HPLC to determine the enantiomeric excess (ee%) of epsilon-viniferin (B1682455) in grapevine cultivars, revealing that the proportion of each enantiomer can vary significantly between different varieties. frontiersin.orgnih.gov For instance, Cabernet Sauvignon is rich in (+)-E-ε-viniferin, while Syrah is rich in the (-)-enantiomer. frontiersin.org Chiral columns, such as those with an amylose (B160209) tris(3,5-dimethylphenylcarbamate) selector, are employed for this separation. nih.gov The separated enantiomers are detected by a UV detector, and their opposite signals in an electronic circular dichroism (ECD) detector can help in assigning the absolute configuration. nih.gov

Table 2: Chiral HPLC System for (E)-ε-viniferin Enantiomeric Resolution

| Parameter | Condition |

| Column | Chiralpak IA (4.6 mm Ø × 25 cm, 5 µm) |

| Mobile Phase | n-hexane with 0.01% (v/v) TFA (Solvent A) and 2-Propanol (IPA) with 0.01% (v/v) TFA (Solvent B) |

| Elution Mode | Isocratic (20% B) |

| Flow Rate | 1 mL min⁻¹ |

| Detection | UV and ECD |

| Data adapted from a study on the analytical chiral resolution of (E)-ε-viniferin. nih.gov |

Purity Assessment and Reference Standards

The purity of (+)-epsilon-viniferin is critical for accurate biological and analytical studies. Purity is typically assessed using chromatographic methods like HPLC or UHPLC-UV/DAD, with results often indicating purities of ≥95% or higher. frontiersin.orgresearchgate.netsigmaaldrich.com

For quantitative analysis and as a point of reference for identification, certified reference standards of (+)-epsilon-viniferin are essential. phytolab.commedchemexpress.comextrasynthese.com These primary reference standards have a certified absolute purity that accounts for chromatographic purity, as well as the content of water, residual solvents, and inorganic impurities. phytolab.comsigmaaldrich.cn Commercially available reference standards for epsilon-viniferin often have a purity of ≥98%. extrasynthese.com The certificate of analysis (COA) for a reference standard provides detailed information on its identity, purity, and storage conditions. sigmaaldrich.comsigmaaldrich.cn

Preclinical Pharmacological Activities and Molecular Mechanisms

Antioxidant Activities

(+)-epsilon-Viniferin demonstrates notable antioxidant properties through various mechanisms, including the direct scavenging of reactive oxygen species and the modulation of the body's own antioxidant defense systems.

Reactive Oxygen Species (ROS) Scavenging

(+)-epsilon-Viniferin is an effective scavenger of reactive oxygen species (ROS), which are highly reactive molecules that can cause damage to cells. By neutralizing these harmful species, it helps protect cells from oxidative stress. smolecule.com Studies have shown that this compound can decrease the levels of ROS in cells. nih.gov Its ability to scavenge free radicals, such as DPPH, hydroxyl, and galvinoxyl radicals, has been demonstrated in various experimental settings. nih.gov This free radical scavenging activity is a key component of its antioxidant properties. smolecule.com

Modulation of Endogenous Antioxidant Enzyme Systems

Beyond direct scavenging, (+)-epsilon-Viniferin also enhances the body's innate antioxidant defenses. It has been shown to increase the activity of crucial antioxidant enzymes like catalase and glutathione (B108866) peroxidase. nii.ac.jp These enzymes are essential for neutralizing ROS and protecting cells from oxidative damage. nih.gov For instance, research indicates that ε-viniferin can induce the expression of catalase in vascular endothelial cells, thereby helping to protect these cells from oxidative stress-induced viability reduction. nii.ac.jpresearchgate.net

Mechanisms of Radical Scavenging

The primary mechanism by which (+)-epsilon-Viniferin scavenges radicals is through hydrogen atom transfer (HAT). researchgate.netmdpi.com In this process, the ε-viniferin molecule donates a hydrogen atom to a free radical, neutralizing it and terminating the damaging chain reaction. mdpi.com Theoretical studies using density functional theory (DFT) have identified the 12-OH group as the most favorable position for hydrogen atom transfer in ε-viniferin. researchgate.net This HAT mechanism is considered a dominant pathway for its antioxidant activity. researchgate.net

Anti-inflammatory Effects

(+)-epsilon-Viniferin also exhibits significant anti-inflammatory properties, primarily by modulating inflammatory pathways and regulating the expression of key proteins involved in inflammation.

Modulation of Inflammatory Pathways and Cytokine Production

(+)-epsilon-Viniferin has been observed to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. evitachem.comsmolecule.com For example, it has been shown to decrease the secretion of inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov Studies using co-cultures of microglia and neuronal cells have demonstrated that while it may not counteract the secretion of all pro-inflammatory cytokines, its anti-inflammatory properties are a key aspect of its biological activity. nih.gov

Regulation of Sirtuin 3 (SIRT3) Expression

A crucial aspect of (+)-epsilon-Viniferin's mechanism of action involves its ability to regulate the expression of Sirtuin 3 (SIRT3), a protein primarily located in the mitochondria that plays a vital role in managing cellular stress and energy metabolism. nih.govfrontiersin.org Research has shown that trans-ε-viniferin can increase the expression of SIRT3. jci.org In models of Huntington's disease, cells expressing the mutant huntingtin protein showed reduced SIRT3 levels, and treatment with trans-(-)-ε-viniferin was found to attenuate this depletion, suggesting a neuroprotective role mediated through SIRT3. nih.govmdpi.com Furthermore, the activation of SIRT3 by viniferin (B1239022) has been shown to reduce the production of pro-inflammatory cytokines in macrophages. jci.org

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates a wide array of cellular processes, including inflammation and cell survival. Dysregulation of the NF-κB signaling pathway is a hallmark of many chronic diseases, including cancer. Preclinical studies have demonstrated the ability of (+)-epsilon-viniferin to modulate this pathway.

Research has shown that trans-ε-viniferin can exert anti-inflammatory effects by inhibiting NF-κB signaling. nih.gov In studies using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, trans-ε-viniferin was found to suppress the activation of NF-κB. researchgate.net This inhibition leads to a reduction in the expression of downstream inflammatory mediators. researchgate.net For instance, it has been observed to decrease the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are pro-inflammatory genes regulated by NF-κB. chemfaces.commdpi.comshu.ac.uk The mechanism of inhibition often involves preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent transcriptional activity.

Antineoplastic Activities in Preclinical Models

The potential of (+)-epsilon-viniferin as an anticancer agent has been a primary focus of research, with numerous studies investigating its effects on various cancer cell lines and animal models.

Inhibition of Cancer Cell Proliferation

(+)-epsilon-Viniferin has demonstrated significant antiproliferative effects across a range of cancer types in preclinical studies.

Osteosarcoma: Studies have shown that ε-viniferin can inhibit the proliferation of human osteosarcoma cell lines, including HOS and U2OS. nih.gov

Lung Cancer: The compound has also been found to have antiproliferative effects on non-small cell lung cancer (NSCLC) cells, such as the A549 cell line. nih.govmedchemexpress.com

Prostate Cancer: Research indicates that ε-viniferin can inhibit the growth of prostate cancer cells. mdpi.com

Melanoma: In melanoma cell lines, ε-viniferin has been shown to impede cell proliferation. mdpi.com

Glioma: The compound has also been investigated for its effects on glioma cells, where it has exhibited antiproliferative activity. mdpi.commdpi.com

The antiproliferative effects are often dose- and time-dependent, with higher concentrations and longer exposure times leading to greater inhibition of cancer cell growth. mdpi.com

Induction of Apoptosis and Necrosis

A key mechanism through which (+)-epsilon-viniferin exerts its anticancer effects is by inducing programmed cell death, primarily apoptosis and, in some cases, necrosis.

Studies have demonstrated that ε-viniferin, both alone and in combination with other agents, can induce apoptosis and necrosis in osteosarcoma and non-small cell lung cancer cells. nih.gov In glioma cells (C6), ε-viniferin has been shown to induce apoptosis, particularly when combined with the chemotherapy drug cisplatin (B142131). mdpi.comnih.govanadolu.edu.tr This apoptotic induction is often characterized by morphological changes such as chromatin condensation and nuclear fragmentation. mdpi.com The process involves the activation of key apoptotic proteins, including caspases. For example, in C6 glioma cells, combined treatment with ε-viniferin and cisplatin led to the activation of caspase-8, caspase-9, and caspase-3. nih.govanadolu.edu.tr

Cell Cycle Arrest Mechanisms

In addition to inducing cell death, (+)-epsilon-viniferin can halt the progression of the cell cycle, thereby preventing cancer cells from dividing and proliferating. A notable mechanism is the arrest of the cell cycle in the S-phase. wiley.com This has been particularly observed in melanoma cells, where ε-viniferin disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the S-phase. mdpi.comresearchgate.net This disruption of the cell cycle is a critical component of its antiproliferative activity. daneshyari.com

Regulation of Cell Cycle Proteins

The ability of (+)-epsilon-viniferin to induce cell cycle arrest is directly linked to its modulation of key regulatory proteins, namely cyclins and cyclin-dependent kinases (CDKs). The progression through the different phases of the cell cycle is tightly controlled by the formation and activation of cyclin-CDK complexes.

Research has shown that ε-viniferin can modulate the expression of several key cell cycle regulators in melanoma cells. mdpi.comresearchgate.net Specifically, it has been found to affect the levels of cyclin A, cyclin E, and cyclin D1, as well as their associated cyclin-dependent kinases, CDK1 and CDK2. mdpi.comresearchgate.net By altering the expression of these crucial proteins, ε-viniferin disrupts the normal, orderly progression of the cell cycle, leading to the observed arrest. researchgate.net Some studies have also indicated that ε-viniferin can mediate the degradation of cyclin D1 in melanoma cells. nih.gov

Activation of Autophagy

Autophagy is a cellular process of self-digestion, where cellular components are degraded and recycled. While it can be a survival mechanism for cancer cells under stress, it can also lead to a form of programmed cell death known as autophagic cell death.

(+)-epsilon-Viniferin has been shown to induce autophagy in certain cancer models. mdpi.com In castration-resistant prostate cancer cells, for instance, ε-viniferin was found to induce cancer cell apoptosis through the activation of autophagy mediated by the AMP-activated protein kinase (AMPK) pathway. mdpi.comresearchgate.net The activation of AMPK is a key event in this process, as AMPK is a central regulator of cellular energy homeostasis and can trigger autophagy in response to metabolic stress. semanticscholar.org

Modulation of Gene Expression

(+)-epsilon-Viniferin, a resveratrol (B1683913) dimer, has been shown to influence the expression of several genes critical in cancer cell survival and proliferation. Research indicates its potential to modulate key proteins involved in apoptosis and cell cycle regulation.

Studies have explored its impact on the expression of anti-apoptotic proteins such as Survivin, Bcl-2, and Bcl-xL, as well as the inhibitor of apoptosis proteins (cIAPs). For instance, in melanoma cells, epsilon-viniferin (B1682455) has been observed to disrupt cell cycle progression, particularly during the S phase, by modulating key regulators like cyclins A, E, and D1, along with their associated cyclin-dependent kinases, CDK-1 and -2. researchgate.net Furthermore, research on various cancer cell lines, including colorectal, liver, skin, and brain cancer, has shown that related stilbenoids can inhibit tumor growth and metastasis by downregulating the expression of Bcl-2 and Bcl-xL and inhibiting the expression of MMP-2 and MMP-9. semanticscholar.org

While direct studies on the effect of (+)-epsilon-viniferin on the Androgen Receptor (AR) and Glucocorticoid Receptor (GR) are limited, related compounds have shown activity. For example, α-viniferin has been found to activate autophagic apoptosis and cell death by reducing glucocorticoid receptor expression in castration-resistant prostate cancer cells. researchgate.netreferencecitationanalysis.com This suggests a potential area for further investigation regarding (+)-epsilon-viniferin's role in hormone-sensitive cancers.

Anti-angiogenic Mechanisms

(+)-epsilon-Viniferin demonstrates notable anti-angiogenic properties by targeting key processes in the formation of new blood vessels. A significant mechanism is the inhibition of Human Umbilical Vein Endothelial Cell (HUVEC) proliferation. uniss.itnzdr.ru

The compound has been shown to interfere with the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary trigger in the angiogenic cascade. acs.orgnih.gov Studies have demonstrated that ε-viniferin can inhibit VEGF-induced VEGFR-2 phosphorylation. acs.orgnih.gov While some stilbenes like astringin (B1665303) and pallidol (B3078306) showed lower IC50 values for inhibiting VEGFR-2 activation, ε-viniferin also significantly inhibited the phosphorylation of the downstream signaling protein PLCγ1. acs.orgnih.gov Another resveratrol dimer, α-viniferin, has also been shown to suppress mitogen-induced HUVEC adhesion, migration, invasion, and microvessel outgrowth, which is mediated by the downregulation of VEGFR-2. nih.govresearchgate.net

Furthermore, (+)-epsilon-viniferin influences the activity of Matrix Metalloproteinases (MMPs), enzymes crucial for the degradation of the extracellular matrix, a necessary step for endothelial cell invasion and new vessel formation. Specifically, it has been shown to inhibit the expression of Matrix Metalloproteinase-2 (MMP-2). medchemexpress.com Related stilbenoids have also demonstrated the ability to inhibit the expression of both MMP-2 and MMP-9. semanticscholar.orgmdpi.com

Synergistic Effects with Chemotherapeutic Agents

Research has highlighted the potential of (+)-epsilon-viniferin to work in synergy with conventional chemotherapeutic drugs, potentially enhancing their efficacy and allowing for lower, less toxic doses.

Cisplatin: In glioma C6 cells, the combination of ε-viniferin and cisplatin has been shown to induce a significantly higher apoptotic effect compared to either agent used alone. nih.govanadolu.edu.tr A combined treatment of 13.25 μM cisplatin and 95 μM ε-viniferin resulted in maximum caspase-3 activation (15.5%) after 72 hours. nih.govanadolu.edu.tr This synergistic effect triggered the apoptotic mechanism in C6 cells at lower concentrations of both compounds. nih.govanadolu.edu.tr The combination also led to a higher apoptotic index, reaching 91.6% after 48 hours of incubation. nih.govanadolu.edu.tr

Vincristine (B1662923): A study on human hepatoma HepG2 cells demonstrated a synergistic pharmacodynamic effect between ε-viniferin and vincristine. nih.govchemfaces.com The IC50 values for ε-viniferin and vincristine alone were 98.3 μM and 52.5 μM, respectively, at 24 hours. nih.govchemfaces.com However, the IC50 of the combination was significantly lower at 15.8 + 11.25 μM. nih.govchemfaces.com For example, while 17.9 μM of vincristine alone resulted in 79.62% cell viability, the addition of 25 μM ε-viniferin reduced viability to 26.53%. nih.govchemfaces.com This combination promoted apoptosis, as evidenced by morphological changes and DNA fragmentation. nih.gov

Neuroprotective Properties and Mechanisms

(+)-epsilon-Viniferin has emerged as a promising agent for neuroprotection, with studies demonstrating its efficacy in various models of neurodegenerative diseases.

Protection in Neurodegenerative Disease Models

In a rotenone-induced cell model of Parkinson's disease, ε-viniferin has shown significant neuroprotective effects. nih.govnih.govmedchemexpress.eu Treatment with ε-viniferin protected SH-SY5Y cells against rotenone-induced neurotoxicity. medchemexpress.comnih.gov It has also been shown to exhibit protective effects in cellular models of Huntington's disease by attenuating mutant Huntingtin (Htt)-induced toxicity. nih.govnih.gov

Role of SIRT3/Forkhead Box O3 (FOXO3) Pathway

A key mechanism underlying the neuroprotective effects of (+)-epsilon-viniferin involves the activation of the Sirtuin 3 (SIRT3)/Forkhead box O3 (FOXO3) pathway. nih.govnih.gov In rotenone-induced Parkinson's disease models, ε-viniferin treatment upregulated SIRT3 expression. nih.govnih.gov This increase in SIRT3 promoted the deacetylation and nuclear localization of FOXO3. nih.govnih.gov The activation of this pathway is crucial for the neuroprotective effects, as knockdown of either SIRT3 or FOXO3 reversed the protective benefits of ε-viniferin. nih.govnih.gov SIRT3 activation by ε-viniferin has also been observed in models of Huntington's disease, where it helps to restore mitochondrial function. nih.govnih.govaginganddisease.org

Modulation of Neuronal Stress Adaptation Pathways

Emerging research highlights the neuroprotective potential of (+)-epsilon-Viniferin through its ability to modulate pathways involved in neuronal stress adaptation. Studies have shown its capacity to protect neuronal cells from cytotoxicity and apoptosis induced by neurotoxins. nih.gov For instance, in a cellular model of Parkinson's disease using SH-SY5Y cells, (+)-epsilon-viniferin demonstrated protective effects against rotenone-induced neurotoxicity. medchemexpress.com The compound was found to inhibit mitochondrial depolarization and oxidative stress, key events in neuronal cell death. medchemexpress.com

The neuroprotective mechanisms of (+)-epsilon-viniferin appear to be linked to the activation of the SIRT3/FOXO3 pathway. medchemexpress.com Sirtuin 3 (SIRT3) is a mitochondrial deacetylase that plays a crucial role in maintaining mitochondrial homeostasis and mitigating oxidative stress. nih.gov By activating SIRT3, (+)-epsilon-viniferin promotes the deacetylation of Forkhead box O3 (FOXO3), leading to a reduction in oxidative stress and the preservation of mitochondrial function. nih.gov This action ultimately inhibits rotenone-induced apoptosis in neuronal cells. nih.gov Furthermore, in a co-culture system of neuronal and microglial cells, (+)-epsilon-viniferin was shown to reduce neuronal cytotoxicity induced by activated microglia, suggesting an anti-inflammatory role in the context of neuroinflammation. nih.gov These findings underscore the potential of (+)-epsilon-viniferin in combating neurodegenerative processes by enhancing neuronal resilience to stress. researchgate.netmdpi.com

Antiobesity and Antidiabetic Potential in Preclinical Studies

Preclinical evidence strongly suggests that (+)-epsilon-viniferin possesses significant antiobesity and antidiabetic properties. nih.govresearchgate.net Its effects are multifaceted, targeting various aspects of adipocyte function and metabolic regulation.

(+)-epsilon-Viniferin has been shown to be a potent inhibitor of adipogenesis, the process of preadipocyte differentiation into mature adipocytes. nih.gov In studies using the 3T3-L1 preadipocyte cell line, a common model for studying adipogenesis, (+)-epsilon-viniferin effectively suppressed intracellular lipid accumulation. jst.go.jpacs.org This effect was found to be more potent than that of its monomer, resveratrol. jst.go.jpresearchmap.jp The compound significantly reduces the size of lipid deposits within adipocytes, indicating its direct impact on fat storage. acs.org This inhibition of fat accumulation is a key component of its anti-obesity potential. nih.gov

The modulation of adipocyte differentiation by (+)-epsilon-viniferin involves the regulation of key transcription factors. Research has demonstrated that it reduces the protein expression of peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis. jst.go.jpmdpi.com By downregulating PPARγ, (+)-epsilon-viniferin curtails the entire program of adipocyte differentiation. jst.go.jp

Crucially, while inhibiting lipid accumulation, (+)-epsilon-viniferin has been observed to enhance the expression of adiponectin. jst.go.jp Adiponectin is an adipokine with important anti-diabetic and anti-inflammatory properties, and its levels are often reduced in obesity. The ability of (+)-epsilon-viniferin to increase adiponectin expression while simultaneously reducing fat storage suggests it promotes a more favorable and metabolically healthy adipocyte phenotype. jst.go.jpjst.go.jp

The metabolic benefits of (+)-epsilon-viniferin are mediated through the regulation of critical signaling pathways. Notably, it has been shown to increase the phosphorylation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. jst.go.jpjst.go.jp Activated AMPK can, in turn, influence various metabolic processes to favor energy expenditure over storage.

Furthermore, (+)-epsilon-viniferin elevates the expression of Sirtuin 1 (SIRT1), a protein deacetylase involved in a wide range of cellular processes, including metabolism and longevity. jst.go.jpjst.go.jp The activation of the AMPK-SIRT1 axis is a key mechanism underlying the beneficial metabolic effects of many natural compounds. jst.go.jp The inhibitory effect of (+)-epsilon-viniferin on lipid accumulation can be blocked by a SIRT1 inhibitor, confirming the importance of this pathway. researchgate.net

Beyond its effects on cellular signaling, (+)-epsilon-viniferin can directly inhibit key enzymes involved in metabolism. It has been identified as an inhibitor of pancreatic alpha-amylase, an enzyme responsible for the breakdown of complex carbohydrates in the digestive tract. smolecule.comnih.gov By inhibiting this enzyme, (+)-epsilon-viniferin can slow down the absorption of glucose, which is beneficial for managing blood sugar levels. mdpi.comresearchgate.net Interestingly, racemic mixtures of viniferin isomers have shown greater efficacy in inhibiting pancreatic alpha-amylase compared to the individual pure enantiomers, suggesting a synergistic interaction. nih.gov

Furthermore, in vitro studies have demonstrated that (+)-epsilon-viniferin can inhibit the activity of the angiotensin-converting enzyme (ACE). mdpi.comnih.gov ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE is a common strategy for the treatment of hypertension, a condition often associated with obesity and diabetes. nih.govchemfaces.com

The anti-obesity effects of (+)-epsilon-viniferin extend to its significant impact on lipid metabolism in various tissues. In animal models of diet-induced obesity, treatment with (+)-epsilon-viniferin has been shown to reduce liver triglyceride levels. researchgate.netmdpi.com This suggests a protective effect against hepatic steatosis (fatty liver), a common comorbidity of obesity.

The reduction in fat accumulation is attributed to a dual effect on lipogenesis (fat synthesis) and lipolysis (fat breakdown). (+)-epsilon-Viniferin has been shown to decrease the expression of fatty acid synthase (FAS), a key enzyme in lipogenesis. jst.go.jp Concurrently, it increases the expression of adipose triglyceride lipase (B570770) (ATGL), a critical enzyme for initiating lipolysis. jst.go.jp This coordinated regulation shifts the balance from fat storage to fat mobilization and breakdown.

Interactive Data Table: Preclinical Effects of (+)-epsilon-Viniferin on Adipogenesis

| Parameter | Model System | Effect of (+)-epsilon-Viniferin | Key Findings | Reference(s) |

| Intracellular Lipid Accumulation | 3T3-L1 preadipocytes | Decreased | More effective than resveratrol in suppressing lipid accumulation. | jst.go.jpacs.org |

| PPARγ Expression | 3T3-L1 preadipocytes | Decreased | Downregulation of a key adipogenic transcription factor. | jst.go.jpmdpi.com |

| Adiponectin Expression | 3T3-L1 preadipocytes | Increased | Promotes a favorable adipocyte phenotype. | jst.go.jpjst.go.jp |

| AMPK Phosphorylation | 3T3-L1 preadipocytes | Increased | Activation of a central metabolic regulator. | jst.go.jpjst.go.jp |

| SIRT1 Expression | 3T3-L1 preadipocytes | Increased | Implicated in the inhibition of lipid accumulation. | jst.go.jpjst.go.jp |

| FGF21 Expression | 3T3-L1 preadipocytes | Increased | Upregulation of a beneficial metabolic hormone. | jst.go.jpresearchgate.net |

| Fatty Acid Synthase (FAS) Expression | 3T3-L1 preadipocytes | Decreased | Inhibition of a key lipogenic enzyme. | jst.go.jp |

| Adipose Triglyceride Lipase (ATGL) Expression | 3T3-L1 preadipocytes | Increased | Upregulation of a key lipolytic enzyme. | jst.go.jp |

Cardiovascular System Research

(+)-epsilon-Viniferin, a resveratrol dimer, has demonstrated significant potential in preclinical cardiovascular research. Its activities range from enhancing the function of endothelial cells to regulating blood pressure in animal models. These effects are attributed to its influence on various cellular and molecular pathways.

(+)-epsilon-Viniferin has been shown to protect and improve the function of vascular endothelial cells (VECs). nih.gov Studies indicate that it stimulates the proliferation and wound repair of VECs. mdpi.comnih.gov This protective effect is crucial in preventing atherosclerosis, as endothelial dysfunction is a primary cause of the disease. nih.gov Research comparing (+)-epsilon-viniferin to its monomer, resveratrol, found that the dimer form is more potent in enhancing VEC functions. nih.govgrape-resveratrol.org For instance, at a concentration of 5 μM, both (+)-epsilon-viniferin and δ-viniferin significantly stimulated wound repair in VECs, an effect not observed with resveratrol at the same concentration. nih.govresearchgate.net Furthermore, at concentrations of 10 and 20 μM, (+)-epsilon-viniferin induced significantly higher levels of wound repair compared to resveratrol. nih.govresearchgate.net These beneficial effects on VECs are linked to the compound's ability to resist oxidative stress by increasing the expression of the antioxidant enzyme catalase. nih.govresearchgate.net

(+)-epsilon-Viniferin has been found to be more effective than resveratrol in inhibiting the proliferation and migration of vascular smooth muscle cells (VSMCs). nih.govresearchgate.netscispace.com This inhibitory action is significant as the proliferation and migration of VSMCs are key events in the development of atherosclerosis. The compound exerts this effect by reducing intracellular reactive oxygen species (ROS) levels that are induced by platelet-derived growth factor (PDGF), a potent stimulator of VSMC growth and movement. grape-resveratrol.orgnih.govresearchgate.net

| Cell Type | Effect of (+)-epsilon-Viniferin | Key Findings |

| Vascular Endothelial Cells (VECs) | Enhanced proliferation and wound repair. | More potent than resveratrol in improving VEC function. nih.govgrape-resveratrol.org Stimulates wound repair at lower concentrations than resveratrol. nih.govresearchgate.net |

| Vascular Smooth Muscle Cells (VSMCs) | Inhibition of proliferation and migration. | More effective than resveratrol in inhibiting PDGF-induced proliferation and migration. nih.govresearchgate.netscispace.com Reduces intracellular ROS levels. grape-resveratrol.orgnih.govresearchgate.net |

A key mechanism underlying the cardiovascular benefits of (+)-epsilon-viniferin is its ability to modulate nitric oxide (NO) production. mdpi.comnih.gov It enhances the generation of NO in VECs, which contributes to cell proliferation and wound repair. nih.govgrape-resveratrol.org This effect is mediated through the activation of endothelial NO synthase (eNOS). mdpi.comnih.gov The stimulatory effects of (+)-epsilon-viniferin on wound repair in VECs were shown to be suppressed by L-NAME, a NO synthase inhibitor, confirming the role of NO in this process. nih.govresearchgate.net Furthermore, the compound has been shown to inhibit vascular arginase activity, an enzyme that can limit NO production. mdpi.com

In vivo studies using spontaneously hypertensive rats (SHRs) have demonstrated the blood pressure-lowering effects of (+)-epsilon-viniferin. nih.govmdpi.com A three-week treatment with (+)-epsilon-viniferin was found to reduce systolic blood pressure and improve cardiac mass indexes in these animals. nih.govgrape-resveratrol.orgmdpi.com In contrast, resveratrol administration at a comparable dose did not produce the same significant reduction in blood pressure. nih.gov The antihypertensive effect of (+)-epsilon-viniferin is also attributed to its ability to inhibit angiotensin-converting enzyme (ACE) activity in vitro. nih.govmdpi.com

| Animal Model | Effect of (+)-epsilon-Viniferin | Key Findings |

| Spontaneously Hypertensive Rats (SHRs) | Reduced systolic blood pressure. | Three weeks of treatment improved blood pressure and cardiac mass. nih.govgrape-resveratrol.orgmdpi.com More effective than resveratrol in lowering blood pressure. nih.gov |

| Spontaneously Hypertensive Rats (SHRs) | Improved cardiac mass indexes. | Reduced whole cardiac mass and left ventricle mass indexes. nih.gov |

The vascular repair properties of (+)-epsilon-viniferin are linked to the induction of sirtuin 1 (SIRT1) and heme oxygenase-1 (HO-1) expression. mdpi.comnih.gov Both SIRT1 and HO-1 are known to be involved in promoting NO production and wound repair. nih.gov Studies have shown that inhibitors of SIRT1 (EX527) and HO-1 (ZnPPIX) can suppress the wound repair stimulated by (+)-epsilon-viniferin, confirming the critical role of these proteins in its mechanism of action. nih.govnih.gov The compound also increases the expression of the antioxidant enzyme hemeoxygenase-1 through the transcription factor Nrf2. nih.gov

Antimicrobial Activities

(+)-epsilon-Viniferin has demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria. Research has shown its effectiveness against Streptococcus pneumoniae, with a minimum inhibitory concentration (MIC) of 20 μM. nih.govmedchemexpress.com Time-kill experiments revealed that (+)-epsilon-viniferin can significantly reduce the viability of S. pneumoniae over 24 hours. nih.govfrontiersin.org The mechanism of its antibacterial action appears to involve the disruption of bacterial cell membrane integrity and permeability. nih.govfrontiersin.org

Interestingly, while effective against planktonic bacteria, (+)-epsilon-viniferin did not show significant inhibition of biofilm formation at sub-MIC concentrations. nih.gov However, it was able to reduce pre-established in vitro biofilms and kill bacteria within them. nih.gov In studies involving methicillin-resistant Staphylococcus aureus (MRSA), (+)-epsilon-viniferin was found to have a bacteriostatic effect and antagonized the bactericidal activity of vancomycin (B549263). chemfaces.com

| Microorganism | Activity of (+)-epsilon-Viniferin | Key Findings |

| Streptococcus pneumoniae | Antibacterial and antibiofilm activity. | MIC of 20 μM. nih.govmedchemexpress.com Reduces bacterial viability and disrupts membrane integrity. nih.govfrontiersin.org |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Bacteriostatic. | Antagonized the bactericidal activity of vancomycin. chemfaces.com |

Antibacterial Spectrum and Efficacy

(+)-epsilon-Viniferin has demonstrated notable antibacterial activity against a range of pathogenic bacteria. Its efficacy has been particularly investigated against several clinically relevant Gram-positive and Gram-negative species.

Research has shown that ε-viniferin is active against the Gram-positive bacterium Streptococcus pneumoniae. The synthesized (±)-ε-viniferin and a standard ε-viniferin sample both exhibited a minimum inhibitory concentration (MIC) of 20 µM, completely inhibiting bacterial growth at this level. frontiersin.orgresearchgate.net This inhibitory action was observed across various serotypes, including strains resistant to antibiotics like clindamycin, erythromycin, and tetracycline. frontiersin.orgnih.gov

Against methicillin-resistant Staphylococcus aureus (MRSA), ε-viniferin has shown bacteriostatic effects. nih.gov Studies have reported MIC values of 0.05 mg/mL against MRSA strain ATCC 33591 and 0.1 mg/mL against the HUKM clinical isolate. nih.govdntb.gov.ua

The compound's activity extends to Gram-negative bacteria. Plant extracts containing ε-viniferin have been shown to inhibit Gram-negative bacteria. nih.gov Specifically, ε-viniferin isolated from Carex pumila was identified as a primary active compound against Pseudomonas aeruginosa. acs.orgchemfaces.com Furthermore, at a concentration of 10 μg/mL, it was found to inhibit biofilm formation of the enterohemorrhagic Escherichia coli O157:H7 by 98%. acs.orgchemfaces.com While dehydro-δ-viniferin and dehydro-ε-viniferin have shown activity against Listeria monocytogenes, specific data for (+)-epsilon-Viniferin is less detailed in this context. mdpi.com

Table 1: Minimum Inhibitory Concentration (MIC) of (+)-epsilon-Viniferin against Various Bacteria

| Bacterial Strain | MIC Value | Reference |

|---|---|---|

| Streptococcus pneumoniae | 20 µM | frontiersin.orgresearchgate.net |

| Staphylococcus aureus (MRSA ATCC 33591) | 0.05 mg/mL | nih.govdntb.gov.ua |

| Staphylococcus aureus (MRSA HUKM Isolate) | 0.1 mg/mL | nih.govdntb.gov.ua |

Anti-biofilm Formation and Eradication

(+)-epsilon-Viniferin has demonstrated significant capabilities in both preventing the formation of bacterial biofilms and eradicating pre-existing ones. frontiersin.orgacs.org Biofilms are structured communities of bacteria that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to antibiotics.

Studies on Streptococcus pneumoniae have shown that ε-viniferin at its MIC (20 µM) effectively prevents biofilm formation. frontiersin.orgnih.gov While sub-MIC concentrations did not significantly inhibit initial biofilm growth, the compound was effective at eradicating pre-established biofilms at both MIC and 2x MIC levels. frontiersin.orgnih.gov This treatment significantly reduced the number of viable and metabolically active bacteria within the biofilm structure. frontiersin.orgnih.gov

The compound is also a potent inhibitor of biofilm formation in Gram-negative bacteria. Research has documented that ε-viniferin is a major anti-biofilm compound against P. aeruginosa. acs.orgchemfaces.com In one study, it inhibited P. aeruginosa biofilm formation by over 80% without affecting the growth of planktonic (free-floating) cells. acs.org It has shown remarkable activity against Escherichia coli O157:H7, where a concentration of 10 μg/mL inhibited biofilm formation by 98%. acs.orgchemfaces.com

Proposed Mechanisms of Action

The antibacterial and anti-biofilm activities of (+)-epsilon-Viniferin are believed to stem from its ability to compromise the bacterial cell membrane. researchgate.netnih.gov Evidence suggests that ε-viniferin disrupts the integrity of the cell membrane, leading to increased permeability. researchgate.netnih.gov

This disruption was observed in studies on S. pneumoniae, where scanning electron microscopy analysis of biofilms treated with ε-viniferin revealed damage to the bacterial membrane structure. researchgate.netnih.gov Further assays measuring the release of intracellular components like DNA and RNA, as well as total protein, confirmed that ε-viniferin alters cell permeability. researchgate.netnih.gov This ultimately leads to the leakage of essential cellular contents and subsequent cell death, or cell lysis. researchgate.netnih.gov This mechanism of affecting membrane permeability is a key aspect of its bactericidal action against bacteria within biofilms. researchgate.net

Interactions with Conventional Antibiotics

The interaction of (+)-epsilon-Viniferin with conventional antibiotics has been investigated, revealing complex outcomes. In combination with vancomycin against MRSA, ε-viniferin has been shown to have an antagonistic interaction. nih.govdntb.gov.uachemfaces.com Although initial checkerboard tests suggested a synergistic effect, subsequent time-kill curve analyses demonstrated that ε-viniferin antagonized the bactericidal activity of vancomycin, resulting in a bacteriostatic effect. nih.govdntb.gov.uachemfaces.comscirp.org This finding suggests that ε-viniferin may target a site on the bacterial membrane protein in close proximity to where vancomycin acts. nih.govdntb.gov.ua

In contrast, combinations of ε-viniferin with the antibiotic linezolid (B1675486) were found to be either indifferent or additive against the tested MRSA strains. nih.govchemfaces.com

Antifungal Activities against Plant Pathogens

(+)-epsilon-Viniferin is a phytoalexin, a compound produced by plants to defend against pathogenic attacks. It is found in grapevines (Vitis vinifera), which are known to possess compounds with antifungal properties. thegoodscentscompany.combiosynth.com Research has indicated that stilbenoids from grapevine canes, where ε-viniferin is present, show inhibitory effects against several significant plant pathogens, including Plasmopara viticola (the cause of downy mildew), Erysiphe necator (the cause of powdery mildew), and Botrytis cinerea (the cause of grey mold). thegoodscentscompany.com Reviews have also noted the general antifungal properties of viniferins. nih.goveui.eunih.govresearchgate.neteui.eu

Other Investigated Biological Activities

Beyond its antimicrobial effects, (+)-epsilon-Viniferin has been explored for a variety of other potential therapeutic applications. nih.goveui.eunih.gov

Antipsoriasis Activity : Topical application of ε-viniferin has been shown to alleviate psoriasiform symptoms in mouse models. nih.gov It accumulated at higher levels in psoriasis-like skin compared to resveratrol and was more effective at reducing IL-23 secretion, demonstrating its potential as an anti-inflammatory agent for psoriasis treatment. nih.gov

Antiviral Activity : The compound has been identified as an inhibitor of the Hepatitis C Virus (HCV). mdpi.com Studies showed that (+)-ε-viniferin had greater antiviral potency against HCV replication than a racemic mixture, suggesting the (+) isomer is the more active form. mdpi.com

Anti-melanogenic Activity : While much of the research in this area focuses on its isomer, α-viniferin, ε-viniferin has also been noted in reviews for its anti-melanogenic potential. nih.goveui.eunih.govresearchgate.neteui.euresearchgate.net This activity relates to the inhibition of melanin (B1238610) production.

Antidiarrhea and Anthelminthic Activities : Comprehensive reviews have listed antidiarrhea and anthelminthic activities as among the biological properties of the viniferin class of compounds, though specific mechanistic studies on ε-viniferin for these effects are less common. nih.goveui.eunih.govresearchgate.neteui.eud-nb.info

Enzyme Inhibition Profiling

(+)-epsilon-Viniferin has been shown to be a potent inhibitor of several key human enzyme systems, including Cytochrome P450, monoamine oxidase, and neurotransmitter transporters.

Cytochrome P450 (CYP) Enzymes : Epsilon-viniferin is a broad-spectrum inhibitor of human CYP enzymes, often demonstrating greater potency than its monomer, resveratrol. nih.govcapes.gov.br It inhibits a range of CYP isoforms involved in the metabolism of drugs and the bioactivation of carcinogens, with a particularly strong inhibitory effect on CYP1A1, CYP1B1, and CYP2B6. nih.gov The inhibition is generally of a mixed-type, except for CYP2E1 which is non-competitive. nih.gov It is not a mechanism-based inhibitor. nih.gov

Table 2: Inhibition of Human Cytochrome P450 Enzymes by (+)-epsilon-Viniferin

| Enzyme | Inhibition Constant (Ki) / IC50 | Reference |

|---|---|---|

| CYP1A1 | Potent inhibition (Ki 0.5 to 20 µM range) | nih.gov |

| CYP1A2 | 5 µM (Ki) | medchemexpress.com |

| CYP1B1 | Potent inhibition (Ki 0.5 to 20 µM range) | nih.gov |

| CYP2A6 | 60 µM (Ki) | medchemexpress.com |

| CYP2B6 | 3 µM (Ki) | medchemexpress.com |

| CYP2E1 | 25 µM (IC50) | medchemexpress.com |

| CYP3A4 | 10 µM (Ki) | medchemexpress.com |

| CYP4A | 15 µM (IC50) | medchemexpress.com |

Monoamine Oxidase (MAO) : The compound is a concentration-dependent inhibitor of both human monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). chemfaces.comnih.govresearchgate.net It shows a slight but significant selectivity for inhibiting MAO-B over MAO-A. nih.govresearchgate.net